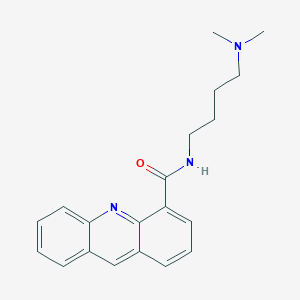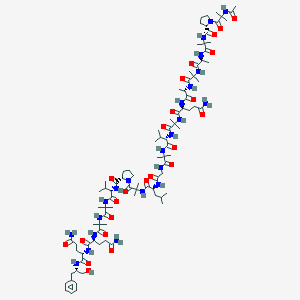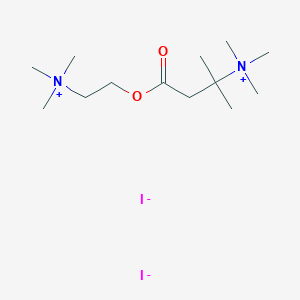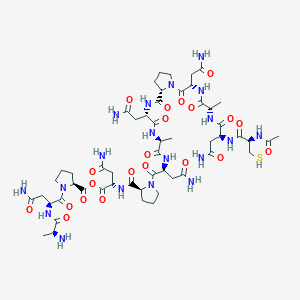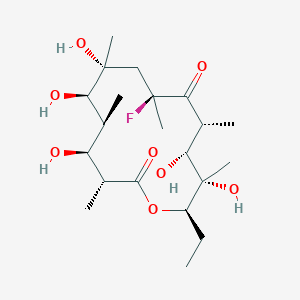
8-Fluoroerythronolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoroerythronolide A (8-FEA) is a semi-synthetic macrolide antibiotic that is derived from the natural product erythromycin. It was first synthesized in 1984 and has since been used extensively in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 8-Fluoroerythronolide A is similar to that of erythromycin. It binds to the bacterial ribosome, inhibiting protein synthesis and ultimately leading to bacterial cell death. However, the presence of the fluorine atom at position 8 enhances the binding affinity of 8-Fluoroerythronolide A to the ribosome, resulting in increased potency and efficacy.
Efectos Bioquímicos Y Fisiológicos
In addition to its antibacterial properties, 8-Fluoroerythronolide A has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-Fluoroerythronolide A in lab experiments is its potency and efficacy. It is also a relatively stable molecule, making it easy to handle and store. However, its high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are many potential future directions for research involving 8-Fluoroerythronolide A. These include investigating its potential as a cancer therapy, exploring its use in drug discovery, and further elucidating its mechanism of action. Additionally, the synthesis of new derivatives of 8-Fluoroerythronolide A could lead to the development of even more potent and effective antibiotics.
Métodos De Síntesis
The synthesis of 8-Fluoroerythronolide A involves the introduction of a fluorine atom at position 8 of the erythronolide A molecule. This is achieved through a series of chemical reactions, including the use of reagents such as trifluoromethanesulfonic acid and hydrogen fluoride.
Aplicaciones Científicas De Investigación
8-Fluoroerythronolide A has been used in a wide range of scientific research applications, including studies on bacterial resistance, drug discovery, and chemical biology. Its unique properties make it an ideal tool for investigating the mechanisms of action of antibiotics and other drugs.
Propiedades
Número CAS |
104160-68-1 |
|---|---|
Nombre del producto |
8-Fluoroerythronolide A |
Fórmula molecular |
C21H37FO8 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-14-ethyl-9-fluoro-4,6,7,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C21H37FO8/c1-8-13-21(7,29)17(26)12(4)15(24)19(5,22)9-20(6,28)16(25)10(2)14(23)11(3)18(27)30-13/h10-14,16-17,23,25-26,28-29H,8-9H2,1-7H3/t10-,11+,12-,13+,14-,16+,17+,19-,20+,21+/m0/s1 |
Clave InChI |
WYLPLJKCZWLINI-KPFSQYPJSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)(C)F)C)O)(C)O |
Sinónimos |
8-Fluoroerythronolide A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





